molecular formula C24H19ClFNO4S B2602505 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866845-92-3

1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2602505
CAS No.: 866845-92-3
M. Wt: 471.93
InChI Key: LTAAZKRQZAJAHP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H19ClFNO4S and its molecular weight is 471.93. The purity is usually 95%.
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Scientific Research Applications

Potential as Antimicrobial Agents

Quinoline derivatives have been explored for their antimicrobial properties. A study on new quinazolines, which share a structural resemblance with quinolines, demonstrated potential antibacterial and antifungal activities against various pathogens, indicating that similar compounds could be valuable in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another research on isoquinoline derivatives found that modifications at certain positions can lead to compounds with potent antibacterial activities, further emphasizing the relevance of such structural frameworks in antimicrobial research (Kuramoto et al., 2003).

Applications in Antitumor Activity

The structural motif of quinolines is also significant in anticancer drug design. For example, derivatives of quinolin-4-one have shown unique antitumor mechanisms and promising antitumor activity in preclinical models, suggesting that related compounds could serve as leads for anticancer drug development (Chou et al., 2010). This highlights the potential of sulfonyl and quinoline derivatives in contributing to the development of new therapeutic agents targeting various cancers.

Role in Fluorescent Probes and Imaging

Quinoline derivatives are known for their fluorescent properties, which can be utilized in the development of fluorescent probes for biological imaging. A study on a two-photon fluorescent probe for detecting reducing agents illustrates the use of quinoline structures in designing sensitive and selective imaging tools for biological research (Sun et al., 2018).

Contributions to Synthesis and Material Science

The diverse reactivity and functionalization possibilities of quinoline and sulfonyl derivatives also find applications in material science and synthetic chemistry. Research on organic solvents-soluble zinc(II) and cadmium(II) complexes based on modified hydroxyquinoline ligands highlights the utility of such compounds in photoluminescence and potentially in developing luminescent materials (Tan et al., 2018).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-8-10-20(11-9-19)32(29,30)23-15-27(14-16-3-5-17(25)6-4-16)22-12-7-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAAZKRQZAJAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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